REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:14])[NH:9]2.[CH2:15]([CH:17]1[O:19][CH2:18]1)Cl>O>[CH2:18]1[O:19][CH:17]1[CH2:15][O:3][C:4]1[C:5]2[CH:6]=[CH:7][C:8]([NH:9][C:10]=2[CH:11]=[CH:12][CH:13]=1)=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at a temperature of from 60° to 70°C for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
WASH
|
Details
|
The precipitated crystals were washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain two spots
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethanol
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)COC2=CC=CC3=C2C=CC(=O)N3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |